molecular formula C9H8FN B3352228 4-Fluoro-1-methyl-1H-indole CAS No. 441715-34-0

4-Fluoro-1-methyl-1H-indole

Cat. No. B3352228
Key on ui cas rn: 441715-34-0
M. Wt: 149.16 g/mol
InChI Key: BFYACAMURHMRIM-UHFFFAOYSA-N
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Patent
US07157487B2

Procedure details

In DMF (40 ml) was dissolved 4-fluoroindole (2.00 g, 14.8 mmol). To the resulting solution was added sodium hydride (60% in oil, 0.71 g, 17.8 mmol) in portions under stirring at 0° C. After the reaction mixture was stirred for 40 minutes at the same temperature, methyl iodide (1.11 ml, 17.8 mmol) was added at 0° C. The reaction mixture was stirred further at the same temperature for 4 hours. A saturated aqueous solution of ammonium chloride was added to terminate the reaction. The reaction mixture was extracted with ether, and the extract was washed with saturated brine, dried over anhydrous sodium sulfate, and distilled under reduced pressure to remove the solvent. The residue was purified by chromatography on a silica gel column, whereby from n-hexane-ethyl acetate (5:1, v/v) eluate fractions, 4-fluoro-1-methylindole (2.20 g, 100%) was obtained as a yellow oil.
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
1.11 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][NH:6]2.[H-].[Na+].[CH3:13]I.[Cl-].[NH4+]>CN(C=O)C>[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][N:6]2[CH3:13] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0.71 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
1.11 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
2 g
Type
reactant
Smiles
FC1=C2C=CNC2=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
under stirring at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at 0° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred further at the same temperature for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
to terminate
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ether
WASH
Type
WASH
Details
the extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on a silica gel column, whereby from n-hexane-ethyl acetate (5:1

Outcomes

Product
Name
Type
product
Smiles
FC1=C2C=CN(C2=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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